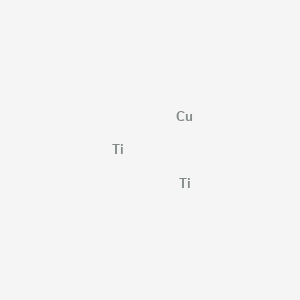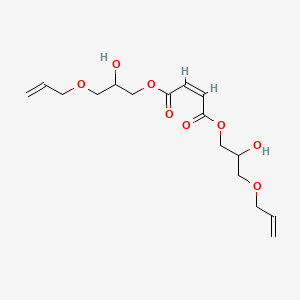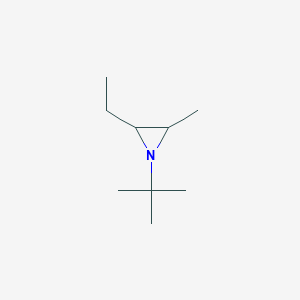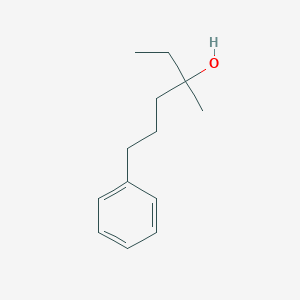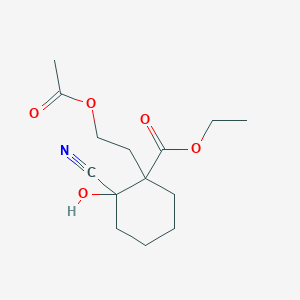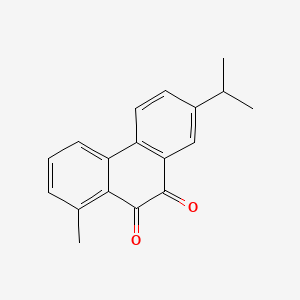
Retenequinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Retenequinone is an organic compound with the molecular formula C18H16O2. It is a type of quinone, which is a class of organic compounds characterized by a fully conjugated cyclic dione structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Retenequinone can be synthesized through several methods. One common method involves the oxidation of retene, a polycyclic aromatic hydrocarbon, using oxidizing agents such as potassium permanganate or chromic acid. The reaction typically takes place under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Retenequinone undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: This compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid. The reactions are typically carried out under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to prevent over-reduction.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted quinones. These products have diverse applications in different fields .
Scientific Research Applications
Retenequinone has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research on this compound has shown promise in developing new drugs for various diseases.
Industry: this compound is used in the production of dyes, agrochemicals, and preservatives.
Mechanism of Action
The mechanism of action of retenequinone involves its ability to undergo redox reactions. It can accept and donate electrons, making it an effective electron carrier. This property is crucial in its biological activities, where it can interact with cellular components and disrupt normal cellular processes. This compound’s ability to form reactive oxygen species also contributes to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
9,10-Phenanthrenequinone: Similar to retenequinone, it is used in the synthesis of dyes and has biological activities.
p-Terphenylquinone: Another quinone derivative with applications in organic synthesis and potential biological activities.
Uniqueness of this compound
This compound stands out due to its unique structure and reactivity. Its ability to undergo various chemical reactions and form diverse products makes it a versatile compound in scientific research and industrial applications. Additionally, its potential biological activities make it a valuable compound for drug development and therapeutic research .
Properties
CAS No. |
5398-75-4 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
1-methyl-7-propan-2-ylphenanthrene-9,10-dione |
InChI |
InChI=1S/C18H16O2/c1-10(2)12-7-8-13-14-6-4-5-11(3)16(14)18(20)17(19)15(13)9-12/h4-10H,1-3H3 |
InChI Key |
WVOVXOXRXQFTAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C=C(C=C3)C(C)C)C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


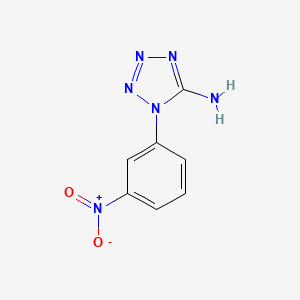

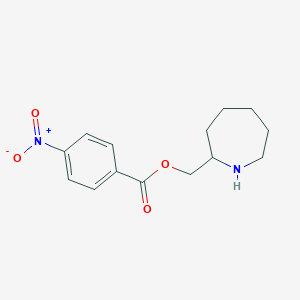
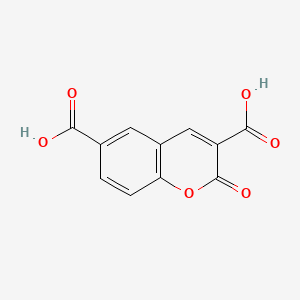
![(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine](/img/structure/B14727640.png)

![N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide](/img/structure/B14727654.png)
